Fmoc-N-Me-Lys(Boc)-OH
Overview
Description
Fmoc-N-Me-Lys(Boc)-OH, also known as Fmoc-Lys(Boc)-OH, is an amino acid derivative used in organic synthesis and peptide synthesis. It is a building block for peptide synthesis, and is widely used in the production of peptides and proteins. Fmoc-Lys(Boc)-OH is a derivative of the amino acid lysine, and is a key component of many peptides and proteins.
Scientific Research Applications
Polypeptide Synthesis : Fmoc-N-Me-Lys(Boc)-OH is used in the synthesis of polypeptides, offering a basis for amino protection reaction and peptide synthesis. This has implications in developing treatments for diseases, despite challenges like low yield and purification difficulties (Zhao Yi-nan & Melanie Key, 2013).
Solid-Phase Peptide Synthesis : The compound plays a role in the Merrifield solid-phase synthesis of peptides, especially with its influence on the peptide's secondary structure. This is crucial in understanding and optimizing peptide synthesis processes (B. Larsen et al., 1993).
Organogel Formation : It is effective in forming stable thermo-reversible organogels in various solvents. These gels have applications in material chemistry, thanks to their unique 3D network structures (Zong Qianying et al., 2016).
Radiolabeling in Medical Imaging : this compound is utilized in the synthesis of precursors for 99mTc-labeled peptides, aiding in medical imaging techniques such as radiolabeling (M. Surfraz et al., 2007).
Supramolecular Gel Properties : Its incorporation into supramolecular gels enhances antimicrobial activity, with potential applications in the biomedical field (Alexandra Croitoriu et al., 2021).
Peptide Drug Synthesis : The compound is pivotal in the industrial production of peptide drugs, offering a route for synthesizing orthogonally protected diurethane derivatives of lysine (S. Wiejak et al., 1999).
Self-Assembled Nanostructures : this compound is used in the design of novel nanoarchitectures through self-assembly, which are of interest in material chemistry, bioscience, and biomedical applications (Nidhi Gour et al., 2021).
Mechanism of Action
Target of Action
Fmoc-N-Me-Lys(Boc)-OH, also known as N’-Boc-N-Fmoc-N-methyl-L-lysine, is primarily used in the synthesis of peptides . Its primary targets are the amino acid sequences in these peptides where it acts as a building block .
Mode of Action
The compound is incorporated into peptides via solid-phase peptide synthesis . It undergoes consecutive reductive benzylation and reductive methylation in a one-pot reaction, followed by debenzylation through catalytic hydrogenolysis and Boc protection in another one-pot reaction .
Biochemical Pathways
The compound plays a crucial role in the synthesis of site-specifically lysine monomethylated peptides . These peptides have various biological functions and are involved in numerous biochemical pathways.
Result of Action
The incorporation of this compound into peptides allows for the synthesis of site-specifically lysine monomethylated peptides . These peptides can have various biological activities depending on their sequence and structure.
properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-9-15-23(24(30)31)29(4)26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBKBGOKNZZJQA-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673999 | |
Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~2~-methyl-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
197632-76-1 | |
Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~2~-methyl-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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